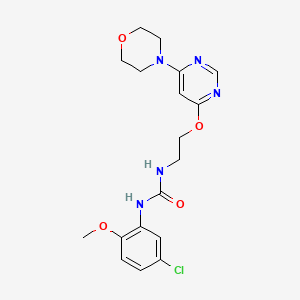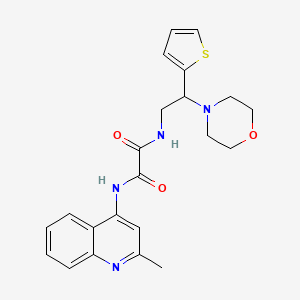
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions (temperature, pressure, solvent, etc.).Molecular Structure Analysis
This involves the use of spectroscopic techniques (NMR, IR, MS, etc.) to determine the structure of the compound.Chemical Reactions Analysis
This would detail any known reactions that the compound undergoes, including the conditions and products of these reactions.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Potential as Orexin Receptor Antagonists
Compounds with structural similarity to N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been investigated for their role in sleep-wake modulation through orexin receptor antagonism. For example, studies on orexin-1 and orexin-2 receptor antagonists show their potential in promoting sleep by deactivating the histaminergic system and impacting dopaminergic neurotransmission (Dugovic et al., 2009).
Anticancer Properties
Another area of interest is the synthesis and biological evaluation of quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, suggesting a role in cancer therapy. These compounds exhibit potent cytotoxic activity against various cancer cell lines, highlighting their potential as effective anti-cancer agents (Riadi et al., 2021).
Applications in Migraine Treatment
Research into morpholino compounds, such as those structurally related to N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, includes the synthesis of orally bioavailable KCNQ2 potassium channel openers. These compounds demonstrate significant activity in models of migraine, suggesting their utility in developing treatments for neurological conditions (Wu et al., 2003).
Chemosensor Development
Additionally, the synthesis of novel chemosensors based on structurally similar compounds for the selective recognition of Pd2+ ions has been reported. These chemosensors demonstrate high sensitivity and selectivity, offering potential applications in environmental monitoring and analytical chemistry (Shally et al., 2020).
Safety And Hazards
This would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve speculation on potential future research directions, such as new synthetic routes, potential applications, and areas for further study.
Please consult with a qualified professional or researcher for accurate information. It’s also important to handle all chemical compounds safely and responsibly.
Propiedades
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-13-18(16-5-2-3-6-17(16)24-15)25-22(28)21(27)23-14-19(20-7-4-12-30-20)26-8-10-29-11-9-26/h2-7,12-13,19H,8-11,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGWWGINZOVBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

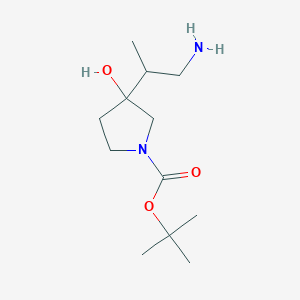
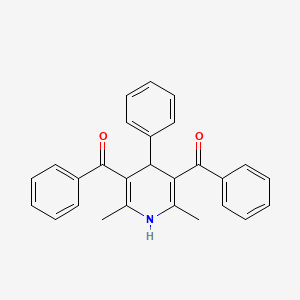
![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)
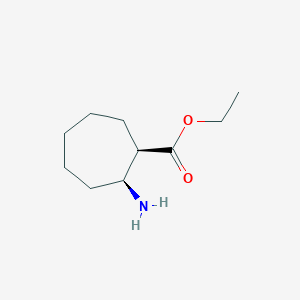
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)
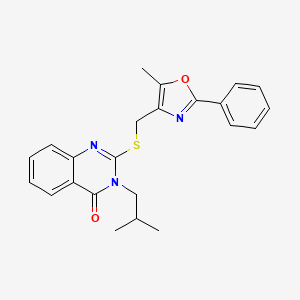
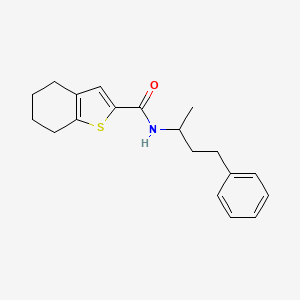
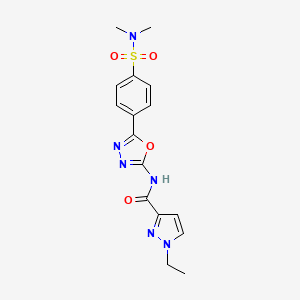
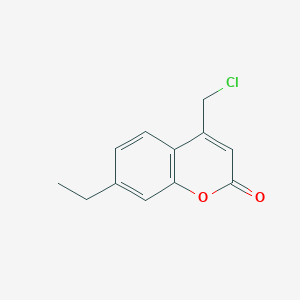
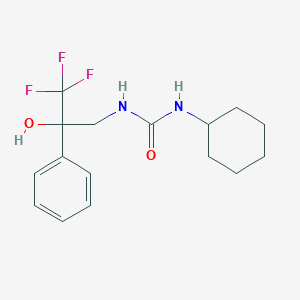
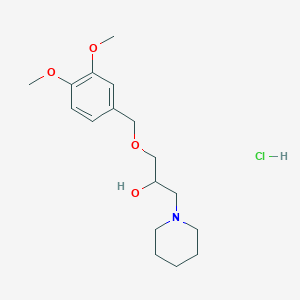
![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)
